

Application Note: N-Functionalization of 2-(4-Methylphenyl)azepane

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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Abstract

The 2-arylazepane scaffold represents a privileged but underutilized pharmacophore in medicinal chemistry, often serving as a bioisostere for 2-phenylpiperidines in NMDA antagonists and orexin receptor modulators. However, the steric bulk of the 2-(4-methylphenyl) group, combined with the conformational flexibility of the seven-membered ring, creates significant kinetic barriers to N-functionalization. This guide details optimized protocols for Reductive Alkylation, Pd-Catalyzed Arylation, and Acylation, specifically engineered to overcome the steric hindrance at the

-position of the nitrogen.

Module 1: Substrate Provenance & Handling

Compound: **2-(4-Methylphenyl)azepane** CAS: [Generic/Analogous] MW: 189.30 g/mol

Chemical Context: Unlike pyrrolidines (rigid) or piperidines (chair-form), the azepane ring exists in a twist-chair/twist-boat equilibrium. The 2-tolyl substituent imposes a permanent steric drag, shielding the nitrogen lone pair. Standard

alkylation conditions often fail due to competing E2 elimination driven by ring strain; therefore, the protocols below prioritize reductive and catalytic pathways.

Module 2: Reductive N-Alkylation (The Titanium Protocol)

Objective: Installation of alkyl chains (R-CH₂-) using hindered ketones or aldehydes.

Challenge: Direct condensation of 2-substituted azepanes with ketones is unfavorable due to the difficulty in forming the enamine/iminium intermediate. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive iminium formation prior to reduction.

Reaction Mechanism (Ti-Mediated)

The following Graphviz diagram illustrates the critical role of Titanium(IV) in coordinating the carbonyl and amine to facilitate the attack, preventing the formation of the acyclic aminal side-product.



Figure 1: Mechanism of Ti(IV)-mediated reductive amination for hindered amines.

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[1]

Detailed Protocol

Reagents:

- Substrate: **2-(4-Methylphenyl)azepane** (1.0 equiv)
- Carbonyl: Ketone/Aldehyde (1.2 equiv)
- Additive: Titanium(IV) isopropoxide (1.5 equiv) [Sigma-Aldrich #205273]
- Reductant: Sodium borohydride (2.0 equiv) or NaBH(OAc)₃
- Solvent: THF (anhydrous)

Step-by-Step:

- **Complexation:** In a flame-dried flask under N_2 , dissolve the azepane (1.0 mmol) and the ketone (1.2 mmol) in anhydrous THF (5 mL).
- **Activation:** Add $Ti(OiPr)_4$ (1.5 mmol) dropwise. The solution may turn slightly yellow.
- **Incubation:** Stir at ambient temperature for 6–12 hours. Note: For extremely hindered ketones (e.g., acetophenone), heat to 50°C.
- **Reduction:** Cool the mixture to 0°C. Add $NaBH_4$ (2.0 mmol) portion-wise. (Caution: Gas evolution). Stir for 2 hours while warming to room temperature.
- **Quench (Critical):** The reaction will contain titanium salts that form stubborn emulsions. Quench by adding 2 mL of 2M NaOH or saturated Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form.
- **Workup:** Extract with EtOAc (3x). Dry organics over Na_2SO_4 and concentrate.

Module 3: Pd-Catalyzed N-Arylation (The Buchwald-Hartwig Protocol)

Objective: Coupling with Aryl Halides (Ar-X).^{[2][3][4]} **Challenge:** The 2-tolyl group creates significant steric clash with the palladium center during the reductive elimination step. Standard ligands (BINAP, dppf) often result in low yields or hydrodehalogenation of the aryl halide. **Solution:** Utilization of Dialkylbiaryl phosphine ligands (RuPhos) which are specifically designed to facilitate the coupling of bulky secondary amines.

Ligand Selection Matrix

Parameter	Standard (Fail)	Optimized (Success)	Rationale
Ligand	BINAP / PPh ₃	RuPhos or BrettPhos	Bulky biaryl ligands prevent Pd-dimer formation and accelerate reductive elimination.
Base	K ₂ CO ₃	NaOtBu or LHMDS	Stronger base required to deprotonate the bulky amine-Pd complex.
Pd Source	Pd(OAc) ₂	RuPhos Pd G3/G4	Precatalysts ensure rapid initiation without induction periods.

Detailed Protocol

Reagents:

- Substrate: **2-(4-Methylphenyl)azepane** (1.0 equiv)
- Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)
- Catalyst: RuPhos Pd G4 (2-5 mol%) [Sigma-Aldrich #901223]
- Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

- Prep: Charge a reaction vial with RuPhos Pd G4 (0.03 mmol), NaOtBu (1.5 mmol), and the Aryl Halide (1.1 mmol).
- Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

- Addition: Add the azepane (1.0 mmol) dissolved in anhydrous Toluene (4 mL) via syringe.
- Reaction: Heat to 85°C–100°C for 4–16 hours.
 - Checkpoint: Monitor by LCMS. If conversion stalls, add an additional 1 mol% catalyst.
- Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Module 4: N-Acylation (Amide Coupling)

Objective: Library generation of amides. Challenge: Low nucleophilicity of the amine due to steric shielding. Solution: Use of high-activity coupling reagents (HATU) or acid chlorides.

Decision Logic for Acylation

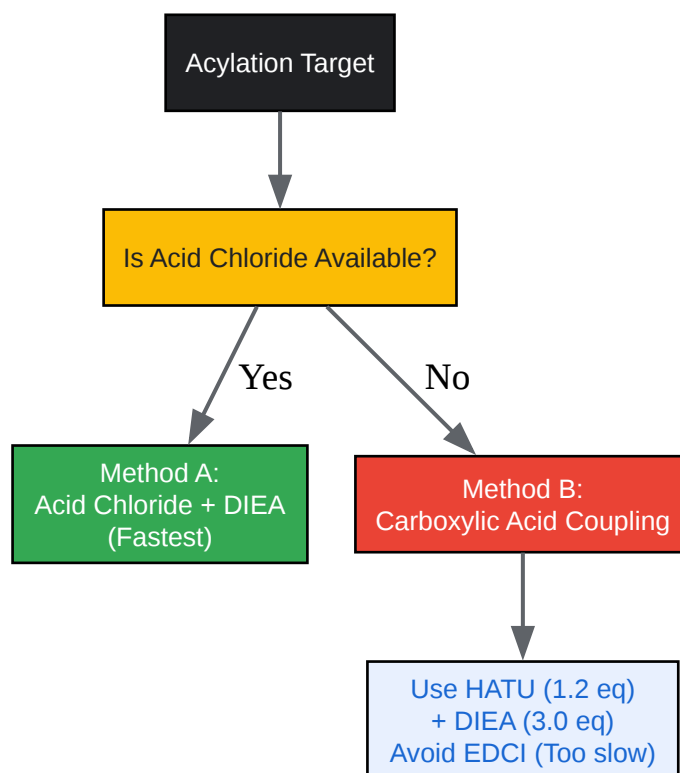


Figure 2: Selection logic for acylation of hindered azepanes.

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Protocol Note: When using HATU, pre-activate the carboxylic acid with HATU and DIEA in DMF for 5 minutes before adding the azepane. This ensures the active ester is formed before the hindered amine attempts to attack.

References & Authority[1][5][6][7][8][9][10]

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 - Application Note: Defines the necessity of RuPhos/BrettPhos for secondary cyclic amines.
- Azepane Scaffolds in Drug Discovery:
 - Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." *Nature Chemistry* 2024.
 - Application Note: Provides context on the synthesis and structural properties of the 2-arylazepane core.
- Titanium(IV) Isopropoxide Protocols:
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 - Application Note: The foundational text for the "Titanium Protocol" described in Module 2.

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